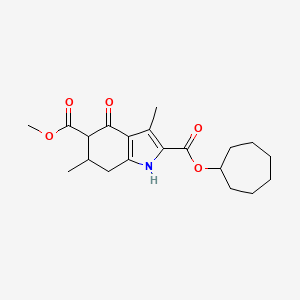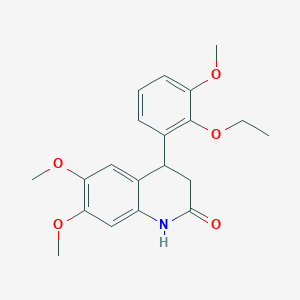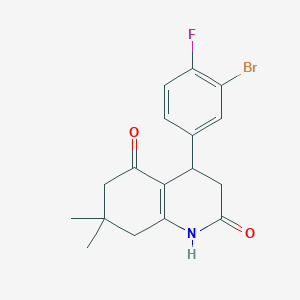
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-0492, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. By inhibiting the activity of BET proteins, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may modulate gene expression and exert its therapeutic effects.
Biochemical and Physiological Effects:
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In animal models of Alzheimer's disease, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous and organic solvents. Additionally, 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are also limitations to using 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments. The compound has low selectivity for BET proteins and may inhibit the activity of other proteins. Additionally, the mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. First, further investigation is needed to fully understand the mechanism of action of this compound. This may involve the identification of specific BET proteins that are targeted by 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Second, the therapeutic potential of 4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in various diseases should be further explored in preclinical and clinical studies. Finally, the development of more selective BET inhibitors may improve the efficacy and safety of this class of compounds.
properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-10-4-5-11(6-14(10)19)12-8-18(21)20-15-9-17(23-3)16(22-2)7-13(12)15/h4-7,9,12H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKVYYUVXFBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4-methylphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)


![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)

![ethyl 4-[5-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)-2-furyl]benzoate](/img/structure/B4262979.png)

![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)



